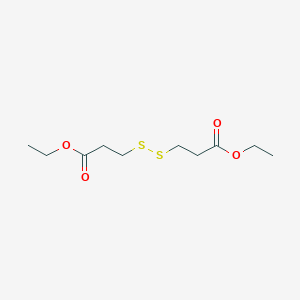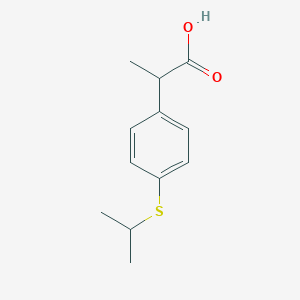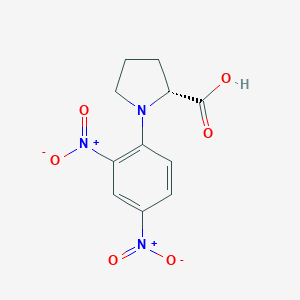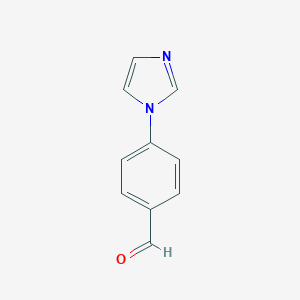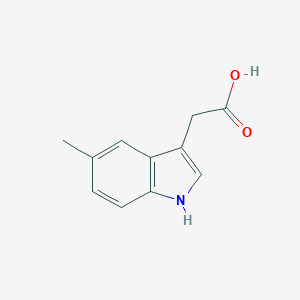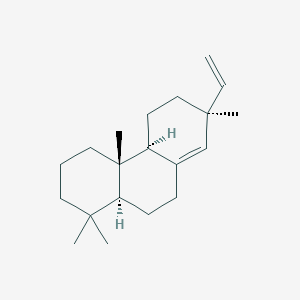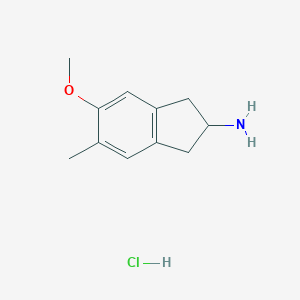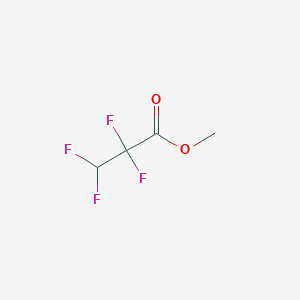
Bentazon-d7
描述
Bentazon-d7 is a deuterated form of bentazon, a selective herbicide belonging to the thiadiazine group of chemicals. It is primarily used for environmental and food residue analysis. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful as an internal standard in various analytical techniques .
作用机制
Target of Action
Bentazon-d7, a deuterated form of Bentazon, is a selective herbicide . Its primary target is the photosystem II protein in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the survival and growth of plants .
Mode of Action
This compound controls weeds by inhibiting photosynthesis . It achieves this by binding to a protein in photosystem II . This interaction disrupts the normal functioning of the photosynthesis process, leading to the death of the plant .
Biochemical Pathways
Upon absorption by the plant, this compound affects the photosynthesis pathway . It inhibits the conversion of light energy into chemical energy, a critical step in the photosynthesis process . This inhibition disrupts the plant’s ability to produce essential nutrients, leading to its death .
Pharmacokinetics
It is known that bentazon, the non-deuterated form, is quickly metabolized and degraded by both plants and animals . It can be inferred that this compound likely shares similar properties.
Result of Action
The primary result of this compound’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the nutrients it needs to survive . This leads to the plant’s death, effectively controlling the spread of weeds in the treated area .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil leaching and runoff can lead to water contamination . Additionally, high heat can cause Bentazon to release toxic sulfur and nitrogen fumes . Therefore, it’s crucial to consider these environmental factors when using this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-d7 involves the deuteration of bentazon. The process typically includes the introduction of deuterium atoms into the molecular structure of bentazon through isotopic exchange reactions. This can be achieved using deuterated reagents under specific reaction conditions that favor the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to facilitate the efficient exchange of hydrogen with deuterium, resulting in the desired deuterated product .
化学反应分析
Types of Reactions: Bentazon-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced to yield deuterated analogs of reduced bentazon.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated analogs of oxidized bentazon, while reduction may produce deuterated reduced forms .
科学研究应用
Bentazon-d7 has a wide range of scientific research applications, including:
Environmental Analysis: Used as an internal standard for the determination of bentazon residues in environmental samples.
Food Residue Analysis: Employed in the analysis of food samples to detect and quantify bentazon residues.
Analytical Chemistry: Utilized in high-performance liquid chromatography and mass spectrometry for accurate quantification of bentazon.
Biological Studies: Used in studies involving the metabolism and degradation of bentazon in biological systems.
相似化合物的比较
Bentazon: The non-deuterated form of Bentazon-d7, used as a selective herbicide.
Atrazine-d5: Another deuterated herbicide used for similar analytical purposes.
Parathion-ethyl-d10: A deuterated form of parathion-ethyl used in pesticide residue analysis.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs, making it an invaluable tool in environmental and food residue analysis .
属性
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512095 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131842-77-8 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bentazone-D7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

